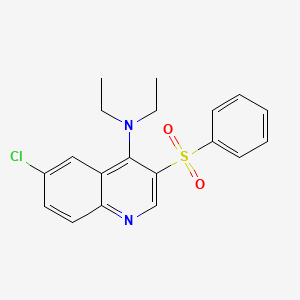

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

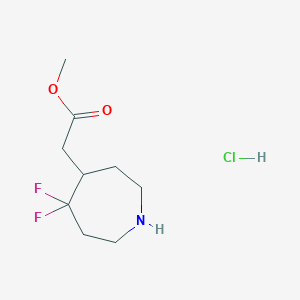

The compound “3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. This particular compound has a benzenesulfonyl group attached at the 3-position, a chlorine atom at the 6-position, and a diethylamine group at the 4-position .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of this compound, is known to be reactive, particularly with compounds containing N-H and O-H bonds . It’s used to prepare sulfonamides and sulfonate esters by reacting with amines and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect those of its structural components. For example, benzenesulfonyl chloride is a colorless viscous oil that reacts with water .Scientific Research Applications

Derivatization and Detection of Amines

The derivatization of primary and secondary aliphatic amines with benzenesulfonyl chloride for their determination in waste and surface water demonstrates the utility of benzenesulfonyl derivates in environmental analysis. This approach allows for the sensitive detection of these compounds at sub-parts per billion levels using gas chromatography-mass spectrometry (GC-MS) (Sacher, Lenz, & Brauch, 1997).

Synthesis of Quinolinesulfonamides

The synthesis and amination of 4-chloro-3-quinolinesulfonyl chloride to produce 4-chloro-3-quinolinesulfonamides highlight the compound's role in chemical synthesis, offering pathways to new sulfonamide derivatives with potential biological activities (Máslankiewicz & Skrzypek, 1994).

Antibacterial Agents

The preparation of new 8-nitrofluoroquinolone derivatives and investigation of their antibacterial properties, where benzenesulfonyl-based compounds serve as key intermediates, illustrates the potential of such derivatives in developing new antibiotics. These compounds show significant activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

Catalysis in Organic Synthesis

Copper benzenesulfonate has been utilized as an effective catalyst in the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the role of benzenesulfonyl derivatives in catalyzing cyclocondensation reactions in aqueous solutions, which points to greener and more sustainable chemical processes (Wang, Zhang, Liang, & Gao, 2012).

Mechanism of Action

Target of Action

The compound contains a benzenesulfonyl group, which is often found in drugs that inhibit enzymes . .

Mode of Action

The compound might interact with its targets through the benzenesulfonyl group. Benzenesulfonyl derivatives are known to react with compounds containing reactive N-H and O-H bonds . The exact mode of action would depend on the specific target and the environment within the target cells.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used as inhibitors in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the route of administration. For example, benzenesulfonyl chloride, a related compound, is known to be rapidly eliminated from plasma with a half-life of 8 minutes when administered intravenously .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHXIBFUJGKKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)